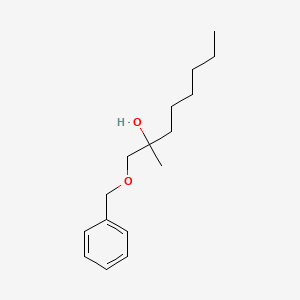
1-(Benzyloxy)-2-methyloctan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-methyloctan-2-OL is an organic compound characterized by a benzyloxy group attached to a methyloctanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methyloctan-2-OL typically involves the protection of hydroxyl groups followed by alkylation reactions. One common method includes the benzylation of 2-methyloctanol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-methyloctan-2-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-methyloctanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid
Reduction: 2-methyloctanol
Substitution: Various benzyloxy derivatives
Scientific Research Applications
1-(Benzyloxy)-2-methyloctan-2-OL has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methyloctan-2-OL involves its interaction with molecular targets through its benzyloxy and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but contains an iodine atom, making it useful in halogen exchange reactions.
1-Benzyloxy-5-phenyltetrazole: Contains a tetrazole ring, which imparts different chemical properties and biological activities.
Uniqueness: 1-(Benzyloxy)-2-methyloctan-2-OL is unique due to its specific combination of a benzyloxy group and a methyloctanol backbone. This structure provides distinct reactivity and potential applications compared to other benzyloxy derivatives. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Properties
CAS No. |
92527-65-6 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-methyl-1-phenylmethoxyoctan-2-ol |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-9-12-16(2,17)14-18-13-15-10-7-6-8-11-15/h6-8,10-11,17H,3-5,9,12-14H2,1-2H3 |
InChI Key |
NDZWTLIGWQYGER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















